molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3-Bromobenzyl alcohol

Cat. No.: B105401
CAS No.: 15852-73-0
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
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Description

3-Bromobenzyl alcohol, also known as (3-bromophenyl)methanol, is an organic compound with the molecular formula C₇H₇BrO. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using sodium borohydride in methanol. The reaction proceeds as follows:

3Bromobenzaldehyde+NaBH43Bromobenzyl alcohol+NaBO23-\text{Bromobenzaldehyde} + \text{NaBH}_4 \rightarrow 3-\text{Bromobenzyl alcohol} + \text{NaBO}_2 3−Bromobenzaldehyde+NaBH4​→3−Bromobenzyl alcohol+NaBO2​

The reaction is typically carried out at room temperature, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromobenzyl alcohol involves its interaction with specific molecular targets. For example, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 3-bromobenzaldehyde. This reaction involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD+). The resulting product, 3-bromobenzaldehyde, can further participate in various biochemical pathways .

Comparison with Similar Compounds

3-Bromobenzyl alcohol can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.

Properties

IUPAC Name

(3-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166440
Record name 3-Bromobenzyl alcohol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15852-73-0
Record name 3-Bromobenzenemethanol
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Record name 3-Bromobenzyl alcohol
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Record name 3-Bromobenzyl alcohol
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Record name 3-bromobenzyl alcohol
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Synthesis routes and methods I

Procedure details

Into a solution of 370 g. of 3-bromo benzaldehyde, 900 cm3. of methanol and 300 g. of 40% formaldehyde the solution of 380 g. of potassium hydroxide in 300 cm3. of water are dropped at a temperature of from 48° to 52° C. during 10 minutes while stirring. The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C. Into this reaction mixture the solution of 60 g. of potassium hydroxide in 40 cm3. of water are dropped at 55° C. then the reaction mixture is stirred at 60° C. for 1.5 hours. After cooling to ambient temperature the pH-value of the reaction mixture is adjusted with 250 cm3. of an aqueous hydrochloric acid solution /1:1/ to 9. From this reaction mixture the methanol is distilled off, 2 l. of water are added to the residue and twice extracted with 400 cm3. of 1,2-dichloro ethane. After distilling the dichloro ethane off the residue is fractionated in vacuo. 333 g. of 3-bromobenzyl alcohol are obtained. Boiling point 120°-122° C./266-399 Pa.
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Synthesis routes and methods II

Procedure details

3-Bromobenzaldehyde (157 mmol) was dissolved in 300 mL of THF. At 0° C., 800 mL of EtOH was added, followed by NaBH4 (5.93 g, 157 mmol). The mixture was then stirred at r.t. (room temperature) for 1 hour and poured into cold 25% aq. (aqueous) NH4OAc. The organic solvents were evaporated and the residue was extracted with toluene:THF 1:1, dried over Na2SO4 and filtered through silica to yield the title compound.
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157 mmol
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5.93 g
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NH4OAc
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Synthesis routes and methods III

Procedure details

To a solution of 50.0 g (0.25 mols, Aldrich) of 3-bromobenzoic acid in 100 ml of dry tetrahydrofuran (THF) cooled to 0° is added slowly 100 ml (1.0M in THF, 100 mmols, Aldrich) of borane-tetrahydrofuran complex. The reaction is stirred at 0° for 1 hour then at room temperature for 18 hours. The reaction is quenched by dropwise addition of water then concentrated in vacuo to remove solvent. The residue is partitioned between diethyl ether and 1M aqueous HCl. The organic layer is separated, washed with 1M aqueous sodium hydroxide, brine, dried (magnesium sulfate) and concentrated in vacuo to afford title compound.
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50 g
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Synthesis routes and methods IV

Procedure details

To a solution of 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in EtOH (650 mL), NaBH4 (7.1 g, 186.1 mmol) was added in several portions at 25° C. Then the mixture was stirred for 1 h at room temperature. The reaction was quenched with water (200 mL). After removing EtOH, the residue was dissolved in AcOEt (500 mL), and filtered. The filter was washed with water (150 mL), brine (150 mL), and dried over Na2SO4. After removing the solvent, 115.8 g of the title compound was obtained (Yield: 99.8%).
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114.8 g
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7.1 g
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99.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzyl alcohol
Reactant of Route 2
3-Bromobenzyl alcohol
Reactant of Route 3
3-Bromobenzyl alcohol
Reactant of Route 4
3-Bromobenzyl alcohol
Reactant of Route 5
3-Bromobenzyl alcohol
Reactant of Route 6
3-Bromobenzyl alcohol
Customer
Q & A

Q1: What are the main applications of 3-Bromobenzyl alcohol in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis. One notable application is its use as an intermediate in the production of pyrethroid insecticides. [] This class of insecticides is known for its effectiveness in pest control. Additionally, this compound can be electrochemically oxidized to its corresponding aldehyde. [] This transformation highlights its utility in developing efficient and sustainable synthetic routes for valuable chemicals.

Q2: Are there any known phase transitions associated with this compound?

A: While this compound itself doesn't exhibit any documented phase transitions within the studied temperature range (above 77 K), its structural isomer, 4-Bromobenzyl alcohol, undergoes a phase transition from Phase II to Phase I at approximately 217 K. [] This difference highlights how subtle changes in the position of substituents can significantly influence the physical properties of a molecule.

Q3: How can spectroscopic techniques be employed to study this compound?

A: Nuclear Quadrupole Resonance (NQR) spectroscopy, specifically using the ⁸¹Br nucleus, has been instrumental in investigating the molecular dynamics and phase transitions of halogen-substituted benzyl alcohols, including 4-Bromobenzyl alcohol. [] Additionally, Fourier Transform Infrared Spectroscopy (FTIR) plays a crucial role in monitoring the electrochemical oxidation of this compound, allowing for real-time analysis of the reaction progress and product formation. []

Q4: What are the advantages of using continuous flow chemistry in reactions involving this compound?

A: Continuous flow electrochemical synthesis platforms offer significant advantages for reactions involving this compound. [] The integration of online monitoring techniques like FTIR and Gas Chromatography (GC) allows for real-time analysis of the reaction mixture, enabling self-optimization of reaction conditions and leading to improved yields and selectivity. Furthermore, continuous flow processes contribute to enhanced safety and scalability compared to traditional batch reactions.

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